molecular formula C9H18N2O3S B5326817 1-(Propylsulfonyl)piperidine-3-carboxamide

1-(Propylsulfonyl)piperidine-3-carboxamide

Cat. No.: B5326817
M. Wt: 234.32 g/mol
InChI Key: DAVDTQFMDHJRCK-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C9H18N2O3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propylsulfonyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with propylsulfonyl chloride and subsequent amidation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(Propylsulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Propylsulfonyl)piperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)piperidine-3-carboxamide
  • 1-(Ethylsulfonyl)piperidine-3-carboxamide
  • 1-(Butylsulfonyl)piperidine-3-carboxamide

Comparison: 1-(Propylsulfonyl)piperidine-3-carboxamide is unique due to its specific propylsulfonyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in its class .

Properties

IUPAC Name

1-propylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-2-6-15(13,14)11-5-3-4-8(7-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVDTQFMDHJRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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